molecular formula C16H22N4O3 B14305262 1,3-Dicyclohexyl-5-diazonio-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate CAS No. 116418-82-7

1,3-Dicyclohexyl-5-diazonio-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate

Cat. No.: B14305262
CAS No.: 116418-82-7
M. Wt: 318.37 g/mol
InChI Key: NQYOXPXTHYGCNA-UHFFFAOYSA-N
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Description

1,3-Dicyclohexyl-5-diazonio-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dicyclohexyl-5-diazonio-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate typically involves the reaction of 1,3-dicyclohexylurea with nitrous acid under controlled conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which is then stabilized by the dioxo-tetrahydropyrimidin-4-olate structure. The reaction conditions often require low temperatures and an acidic environment to ensure the stability of the diazonium group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification through chromatography to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

1,3-Dicyclohexyl-5-diazonio-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The diazonium group can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include substituted pyrimidines, reduced amines, and various oxidized derivatives. The specific products depend on the reagents and conditions used in the reactions.

Scientific Research Applications

1,3-Dicyclohexyl-5-diazonio-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Dicyclohexyl-5-diazonio-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate involves its diazonium group, which can interact with various molecular targets. The compound can form covalent bonds with nucleophiles, leading to the modification of biological molecules or the formation of new chemical entities. The pathways involved include nucleophilic substitution and electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-2,6-dioxo-5-(2,4,6-trinitrophenyl)-1,2,3,6-tetrahydropyrimidin-4-olate
  • 1-deoxy-1-[(5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)amino]-D-ribitol
  • 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione

Uniqueness

1,3-Dicyclohexyl-5-diazonio-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate is unique due to its specific diazonium group and dioxo-tetrahydropyrimidin-4-olate structure, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications and interactions.

Properties

CAS No.

116418-82-7

Molecular Formula

C16H22N4O3

Molecular Weight

318.37 g/mol

IUPAC Name

1,3-dicyclohexyl-5-diazonio-2,6-dioxopyrimidin-4-olate

InChI

InChI=1S/C16H22N4O3/c17-18-13-14(21)19(11-7-3-1-4-8-11)16(23)20(15(13)22)12-9-5-2-6-10-12/h11-12H,1-10H2

InChI Key

NQYOXPXTHYGCNA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=C(C(=O)N(C2=O)C3CCCCC3)[N+]#N)[O-]

Origin of Product

United States

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